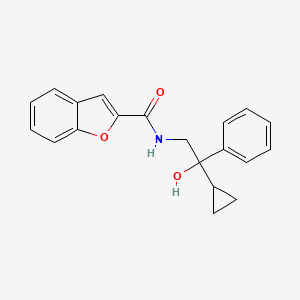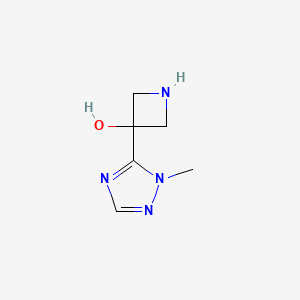
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a 1,2,4-triazole ring attached to an azetidine ring at the 3-position. The 1,2,4-triazole ring would have a methyl group attached at the 1-position .科学的研究の応用
Synthesis and Biological Activities
The synthesis of 1,2,4-triazole derivatives, including compounds like 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol, has been explored for their potential in developing new drugs with diverse biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, along with activity against neglected diseases (Ferreira et al., 2013). The preparation methods and structural variations of these triazoles highlight the importance of finding efficient synthetic approaches that consider green chemistry and sustainability.
Synthetic Routes and Applications
Significant attention has been directed towards developing novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles, demonstrating their broad spectrum of biological activities and applications in drug discovery, bioconjugation, and material science (Kaushik et al., 2019). These studies emphasize the need for innovative synthetic methods that can pave the way for the development of new biologically active 1,2,3-triazoles.
Anticancer Potential
The anticancer potential of 1,2,3-triazole-containing hybrids has been a focal point of recent research, with several studies highlighting their efficacy against various cancer types. The mechanism of action often involves the inhibition of DNA gyrase, topoisomerase IV, and other targets critical for cancer cell proliferation. These findings suggest that 1,2,3-triazole and its derivatives, including this compound, could be promising candidates for anticancer drug development (Xu, Zhao, & Liu, 2019).
Antimicrobial and Antifungal Applications
Research on azole derivatives, particularly those containing the 1,2,4-triazole moiety, has demonstrated significant advances as potent antibacterial and antifungal agents. These compounds have shown promising results against resistant strains of bacteria and fungi, offering a potential solution to the growing concern of antimicrobial resistance (Emami et al., 2022).
将来の方向性
The future directions for the study of “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the known properties of 1,2,4-triazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .
特性
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMJHVJNULNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2(CNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
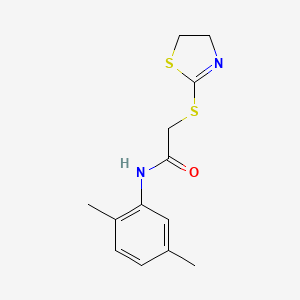
![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)
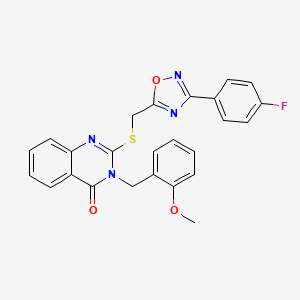
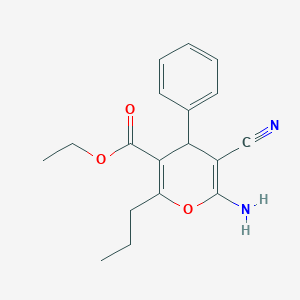
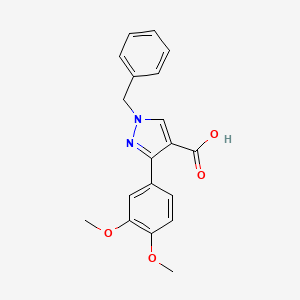
![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)
![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)

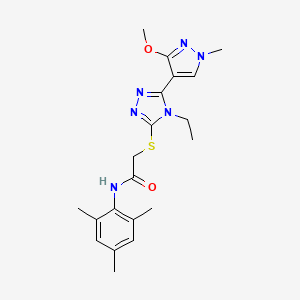
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2749573.png)
